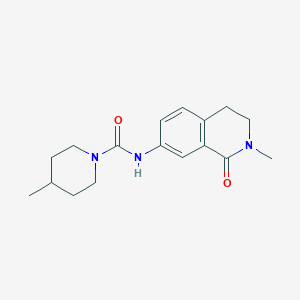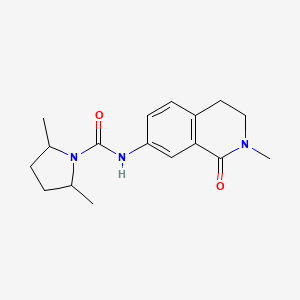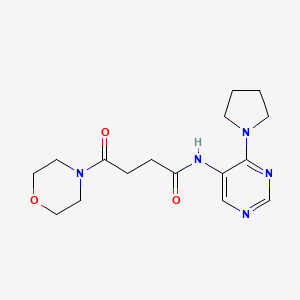![molecular formula C16H22N6O B7143958 2-(4-methylpiperidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7143958.png)
2-(4-methylpiperidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylpiperidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a piperidine ring substituted with a methyl group and an acetamide group linked to a phenyl ring, which itself is substituted with a 1-methyltetrazol-5-yl group. The intricate structure of this compound makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common approach is to first synthesize 4-methylpiperidine, followed by its reaction with an appropriate acyl chloride to form the acetamide derivative. The phenyl ring with the 1-methyltetrazol-5-yl group can be prepared separately and then coupled with the piperidine derivative using standard amide bond-forming reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Medicine: It has potential therapeutic applications, possibly as a drug candidate for various diseases.
Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Methylpiperidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(1-Methylpiperidin-1-yl)acetamide: Similar structure but lacks the phenyl ring substitution.
N-(Acridin-9-yl)-2-(4-methylpiperidin-1-yl)acetamide: Similar core structure but different substituents on the phenyl ring.
Uniqueness: 2-(4-Methylpiperidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide stands out due to its specific combination of functional groups and substituents, which can lead to unique chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-12-6-8-22(9-7-12)11-15(23)17-14-5-3-4-13(10-14)16-18-19-20-21(16)2/h3-5,10,12H,6-9,11H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSWQEVIYDEEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC2=CC=CC(=C2)C3=NN=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(5,6-Dimethylbenzimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7143923.png)

![N-(3-ethoxy-4-methoxyphenyl)-4-[(1-methylpyrazol-4-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7143939.png)
![1-(adamantane-1-carbonyl)-N-[2-(tetrazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7143947.png)

![Imidazo[1,2-a]pyridin-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7143970.png)
![N-[2-(2-chloro-4-methoxyphenyl)ethyl]-5-oxo-1,4-diazepane-1-carboxamide](/img/structure/B7143973.png)
![(3-Benzylpyrrolidin-1-yl)-imidazo[1,2-a]pyridin-3-ylmethanone](/img/structure/B7143978.png)
![[1-(3-Pyrrolidin-1-ylpyrrolidine-1-carbonyl)cyclobutyl]-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone](/img/structure/B7143984.png)
![N-[2-(2-chloro-4-methoxyphenyl)ethyl]-4-(hydroxymethyl)piperidine-1-carboxamide](/img/structure/B7143990.png)
